molecular formula C13H14BrNO2 B170032 tert-Butyl 6-bromo-1H-indole-1-carboxylate CAS No. 147621-26-9

tert-Butyl 6-bromo-1H-indole-1-carboxylate

Cat. No.: B170032
CAS No.: 147621-26-9
M. Wt: 296.16 g/mol
InChI Key: OUOWFTDOMYJYKB-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1H-indole-1-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is particularly notable for its role as a building block in organic synthesis, especially in the development of pharmaceuticals and biologically active molecules .

Scientific Research Applications

tert-Butyl 6-bromo-1H-indole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Plays a role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “tert-Butyl 6-bromo-1H-indole-1-carboxylate” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its use as a reactant for the preparation of various biologically active compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 6-bromo-1H-indole-1-carboxylate can be synthesized through various methods. One common approach involves the bromination of tert-butyl indole-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 6-chloro-1H-indole-1-carboxylate
  • tert-Butyl 6-fluoro-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6-bromo-1H-indole-1-carboxylate is unique due to the presence of the bromine atom at the 6-position of the indole ring. This specific substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 6-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWFTDOMYJYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466289
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147621-26-9
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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